8-Amino-6-azaspiro[3.4]octan-5-one
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Overview
Description
8-Amino-6-azaspiro[3.4]octan-5-one is a heterocyclic compound with the molecular formula C₇H₁₂N₂O and a molecular weight of 140.18 g/mol This compound features a unique spirocyclic structure, which is characterized by a bicyclic system where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-6-azaspiro[3.4]octan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a ketone precursor, followed by cyclization to form the spirocyclic structure. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 8-Amino-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include nitroso or nitro derivatives, alcohol derivatives, and various substituted spirocyclic compounds .
Scientific Research Applications
8-Amino-6-azaspiro[3.4]octan-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Amino-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
6-Azaspiro[3.4]octan-5-one: Lacks the amino group, making it less reactive in certain chemical reactions.
8-Amino-6-azaspiro[3.4]octane:
2-Oxa-6-azaspiro[3.4]octan-5-one: Contains an oxygen atom in place of a carbon, altering its chemical properties and reactivity.
Uniqueness: 8-Amino-6-azaspiro[3.4]octan-5-one is unique due to the presence of both an amino group and a ketone group within the spirocyclic framework.
Properties
IUPAC Name |
8-amino-6-azaspiro[3.4]octan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-5-4-9-6(10)7(5)2-1-3-7/h5H,1-4,8H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJORCIZFLDOKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CNC2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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